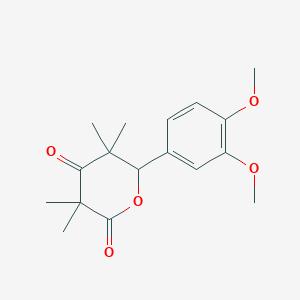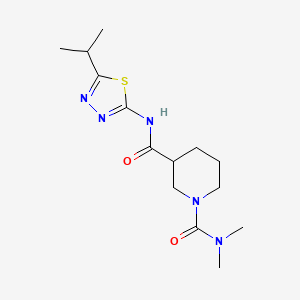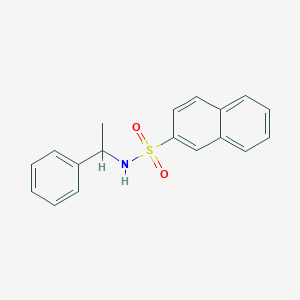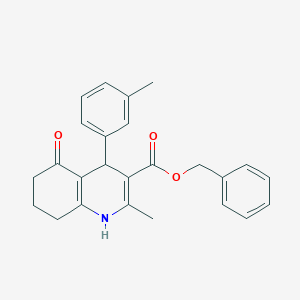
2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent hallucinogenic compound that has been studied for its potential therapeutic applications in the treatment of mental health disorders.
作用機序
The exact mechanism of action of 2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but it is believed to act on the serotonin system in the brain. This compound is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By binding to this receptor, this compound may alter the activity of certain brain regions, leading to changes in consciousness and perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. These effects are similar to those produced by other psychedelic compounds, such as LSD and psilocybin.
実験室実験の利点と制限
One advantage of using 2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its potent and long-lasting effects, which can allow researchers to study its effects on the brain and behavior over an extended period of time. However, one limitation is the potential for adverse effects, such as anxiety, paranoia, and psychosis, which can make it difficult to conduct studies in human subjects.
将来の方向性
There are several potential future directions for research on 2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide, including:
1. Further studies on its potential therapeutic applications in the treatment of mental health disorders, such as depression, anxiety, and PTSD.
2. Investigation of its effects on brain function and connectivity using neuroimaging techniques, such as fMRI and PET.
3. Studies on the safety and efficacy of this compound in human subjects, including dose-response relationships and potential adverse effects.
4. Development of novel analogs of this compound with improved therapeutic potential and reduced side effects.
5. Investigation of the molecular mechanisms underlying its effects on the serotonin system and other neurotransmitter systems in the brain.
In conclusion, this compound is a synthetic psychedelic compound that has been studied for its potential therapeutic applications in the treatment of mental health disorders. Its mechanism of action is believed to involve the serotonin system in the brain, and it has been shown to produce a range of biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for research on this compound that could lead to new treatments for mental health disorders.
合成法
The synthesis of 2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves several chemical reactions, including the condensation of 3,4,5-trimethoxybenzaldehyde with thiomorpholine and the subsequent reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by acetylation of the amine group with acetic anhydride.
科学的研究の応用
2-(3-oxo-2-thiomorpholinyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Some studies have shown that this compound can produce long-lasting positive effects on mood and behavior, and may have potential as a novel treatment for these conditions.
特性
IUPAC Name |
2-(3-oxothiomorpholin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-20-10-6-9(7-11(21-2)14(10)22-3)17-13(18)8-12-15(19)16-4-5-23-12/h6-7,12H,4-5,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSJKPGHOAAFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5423577.png)
![2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5423585.png)

![3-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B5423590.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5423591.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5423595.png)
![methyl 4-{3-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5423616.png)
![8-[2-(allyloxy)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5423628.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5423640.png)




![11-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423679.png)